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Compound of Interest

Compound Name:
4-Bromo-3-formyl-2-(N-

piperidinyl)pyridine

Cat. No.: B1461001 Get Quote

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous

approved drugs and clinical candidates, valued for its diverse biological activities, including

anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The title compound, 4-
Bromo-3-formyl-2-(N-piperidinyl)pyridine, is a sophisticated derivative that leverages this

core structure, presenting three distinct and orthogonally reactive functional groups.

The C2-Piperidinyl Group: This saturated heterocycle acts as an electron-donating group,

influencing the electronics of the pyridine ring. It also provides a steric and conformational

anchor, which can be critical for molecular recognition at biological targets.

The C3-Formyl Group: The aldehyde functionality is a versatile electrophilic site, prime for

transformations such as reductive amination, Wittig reactions, and condensations to build

adjacent or fused ring systems.[4]

The C4-Bromo Group: This halogen serves as an exceptionally reliable handle for modern

palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon

and carbon-nitrogen bonds.[5]

This unique combination allows for a modular and divergent synthetic approach, making it an

invaluable intermediate for constructing libraries of novel compounds for high-throughput

screening and lead optimization.
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Property Value

Molecular Formula C₁₁H₁₃BrN₂O

Molecular Weight 270.14 g/mol

Appearance Typically a pale yellow to off-white solid

Solubility
Soluble in common organic solvents (DCM,

THF, Dioxane, DMF)

Storage
Store under an inert atmosphere, refrigerated.

Sensitive to light and air.

Proposed Synthesis of the Intermediate
The synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine can be achieved through a

regioselective, multi-step sequence. The most logical pathway involves a directed ortho-

metalation (DoM), which leverages the directing ability of the C2-amino substituent to achieve

selective formylation at the C3 position.
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Caption: Key synthetic transformations accessible from the 4-bromo-3-formyl-2-(N-
piperidinyl)pyridine intermediate.

Application 1: Palladium-Catalyzed Suzuki-Miyaura
Coupling
This reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.

It allows for the introduction of a wide array of aryl and heteroaryl moieties at the C4 position.

Protocol: Synthesis of 4-Aryl-3-formyl-2-(N-piperidinyl)pyridine Derivatives

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-formyl-2-(N-
piperidinyl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base

(e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). [6]2. Catalyst Addition: Add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 2-5 mol%). [6][7]3. Inert Atmosphere: Seal the flask, and

evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water

(e.g., 4:1) or Toluene/Ethanol/Water. [8]5. Reaction: Heat the mixture with vigorous stirring at

80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 4-24 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue

by flash column chromatography on silica gel to yield the desired product.

Causality Insights: The choice of base is crucial; stronger bases like K₃PO₄ can be effective for

less reactive boronic acids. The solvent system must solubilize both the organic and inorganic

components. The use of pre-catalysts like Pd(dppf)Cl₂ often provides greater stability and

reproducibility compared to air-sensitive Pd(0) sources.
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Catalyst / Ligand Base Solvent Typical Substrates

Pd(PPh₃)₄ K₂CO₃, K₃PO₄ 1,4-Dioxane/H₂O

Electron-rich and

electron-neutral

arylboronic acids

Pd(dppf)Cl₂ Cs₂CO₃ Toluene/H₂O

Heteroarylboronic

acids, sterically

hindered substrates

Pd₂(dba)₃ / SPhos K₃PO₄ Toluene

Broad scope,

including electron-

deficient boronic acids

Application 2: Palladium-Catalyzed Buchwald-Hartwig
Amination
This reaction enables the formation of C-N bonds, converting the C4-bromo group into a

substituted amino group, a critical transformation for accessing many biologically active

scaffolds. [9][10] Protocol: Synthesis of 4-Amino-3-formyl-2-(N-piperidinyl)pyridine Derivatives

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the

palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP,

XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq). [11][12]2. Reagent

Addition: Add the 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq) and the desired

primary or secondary amine (1.2 eq).

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat

to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

Work-up: After completion, cool the mixture to room temperature and quench carefully with

saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the residue by column chromatography.
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Causality Insights: The Buchwald-Hartwig
amination is highly dependent on the ligand. [14]
[16]Bulky, electron-rich phosphine ligands (like
XPhos or RuPhos) are essential as they promote
the rate-limiting reductive elimination step of the
catalytic cycle, allowing the reaction to proceed
under milder conditions and with a broader
range of amines. [12]The choice of base is also
critical; NaOtBu is a strong, non-nucleophilic
base suitable for most applications, while milder
bases like K₃PO₄ may be required for substrates
with base-sensitive functional groups. [13]
Application 3: Reductive Amination of the Formyl Group
This is a robust and high-yielding method to introduce diverse side chains via the C3-formyl

group, creating a new chiral center if an appropriate amine and reducing agent are used.

Protocol: Synthesis of 3-((Dialkylamino)methyl)-4-bromo-2-(N-piperidinyl)pyridine

Reaction Setup: Dissolve 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq) in an

anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). If the amine is a

hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free

amine.

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the

formation of the intermediate iminium ion. A small amount of acetic acid can be added to

catalyze this step.
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Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq),

portion-wise. NaBH(OAc)₃ is preferred as it is mild, selective for imines over aldehydes, and

does not require acidic conditions for reaction.

Reaction: Continue stirring at room temperature until the reaction is complete as judged by

TLC (typically 2-16 hours).

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify via column chromatography.

Causality Insights: The success of this one-pot procedure relies on the differential reactivity of

the reducing agent. NaBH(OAc)₃ is mild enough that it does not significantly reduce the starting

aldehyde before it has a chance to form the imine/iminium ion with the added amine. This

prevents the formation of the corresponding alcohol as a major byproduct.

Conclusion
4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a powerful and versatile chemical

intermediate. Its trifunctional nature provides synthetic chemists with a platform for divergent

synthesis, allowing for the systematic and efficient exploration of chemical space around a

privileged 2-aminopyridine core. The protocols outlined herein provide a robust starting point

for leveraging this building block in the design and synthesis of novel compounds for

pharmaceutical and materials science applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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